4-(Phenylsulfonyl)thiophen-3-amine
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Overview
Description
4-(Phenylsulfonyl)thiophen-3-amine is an organic compound with the molecular formula C10H9NO2S2. This compound is part of the thiophene family, which is known for its aromatic sulfur-containing heterocyclic structure. The presence of a phenylsulfonyl group attached to the thiophene ring makes this compound particularly interesting for various chemical and biological applications .
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organoboron compounds used in these reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, it may act as a coupling partner, forming carbon-carbon bonds with organoboron compounds .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, it participates in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
Its physical properties such as melting point (125 °c), boiling point (4889°C at 760 mmHg), and molecular weight can impact its bioavailability .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds, which are fundamental to the structure of organic compounds .
Action Environment
Factors such as temperature, solvent polarity, and the presence of other reactants can influence its reactivity in suzuki–miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylsulfonyl)thiophen-3-amine typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(Phenylsulfonyl)thiophen-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
4-(Phenylsulfonyl)thiophen-3-amine has garnered significant interest in various fields of scientific research due to its potential biological activities. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(Phenylsulfonyl)thiophen-3-amine include:
Thiophene derivatives: Such as 2-aminothiophene and 3-aminothiophene.
Phenylsulfonyl derivatives: Like phenylsulfonyl chloride and phenylsulfonyl hydrazide.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a thiophene ring and a phenylsulfonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(benzenesulfonyl)thiophen-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2/c11-9-6-14-7-10(9)15(12,13)8-4-2-1-3-5-8/h1-7H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLCXPMYGZOANR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CSC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380990 |
Source
|
Record name | 4-(phenylsulfonyl)thiophen-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-60-2 |
Source
|
Record name | 4-(Phenylsulfonyl)-3-thiophenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175201-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(phenylsulfonyl)thiophen-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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